

4-Amino-4'-chlorobiphenyl: A Technical Guide to Unlocking Research Potential

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Compound of Interest

Compound Name: 4-Amino-4'-chlorobiphenyl

Cat. No.: B111710

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Introduction: Re-evaluating a Classic Scaffold with a Modern Lens

In the landscape of chemical biology and drug discovery, the biphenyl scaffold has a storied history, serving as the backbone for a multitude of functional molecules. However, the inherent potential of many of its derivatives remains underexplored. This guide focuses on **4-Amino-4'-chlorobiphenyl**, a molecule at the intersection of the well-known (but often hazardous) aminobiphenyls and the functionally versatile chlorinated aromatics. While its parent compound, 4-aminobiphenyl, is a notorious carcinogen, the introduction of a chlorine atom at the 4'-position fundamentally alters its electronic and metabolic profile, opening new avenues for research where its parent is unsuitable.^{[1][2][3]} This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most importantly, the potential research applications of **4-Amino-4'-chlorobiphenyl**. We will move beyond simple cataloging of properties to explain the causality behind experimental choices and propose novel research directions grounded in established chemical and biological principles.

Physicochemical Properties & Structural Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The key physicochemical characteristics of **4-Amino-4'-chlorobiphenyl** are summarized below, providing a foundation for the subsequent discussions on its synthesis, analysis, and potential biological interactions.

Property	Value	Source
CAS Number	135-68-2	[4][5]
Molecular Formula	C ₁₂ H ₁₀ ClN	[4][5]
Molecular Weight	203.67 g/mol	[4][5]
Appearance	Solid	[5]
LogP	3.34	[4]
InChI Key	OREQWMWYRYXCDF-UHFFFAOYSA-N	[4][5]

Synthesis & Characterization: Building the Foundation

The efficient and well-characterized synthesis of **4-Amino-4'-chlorobiphenyl** is the first critical step in its research application. Modern cross-coupling reactions provide the most robust and versatile routes to this molecule.

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7][8] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[7][8]

The proposed synthesis involves the palladium-catalyzed cross-coupling of 4-chloroaniline with 4-chlorophenylboronic acid. The presence of the amino group on one of the coupling partners makes this a feasible and direct route to the target molecule.[6][9]

Experimental Protocol: Synthesis of **4-Amino-4'-chlorobiphenyl** via Suzuki-Miyaura Coupling

Materials:

- 4-Chloroaniline

- 4-Chlorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate tribasic (K_3PO_4)
- Toluene
- Water (degassed)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

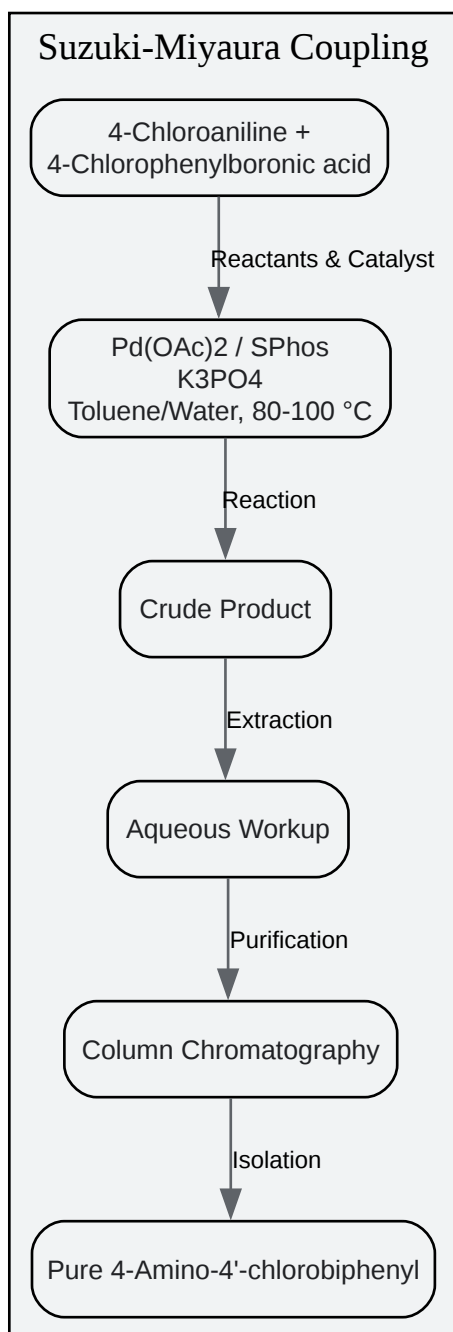
- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-chloroaniline (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
- **Solvent Addition:** Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

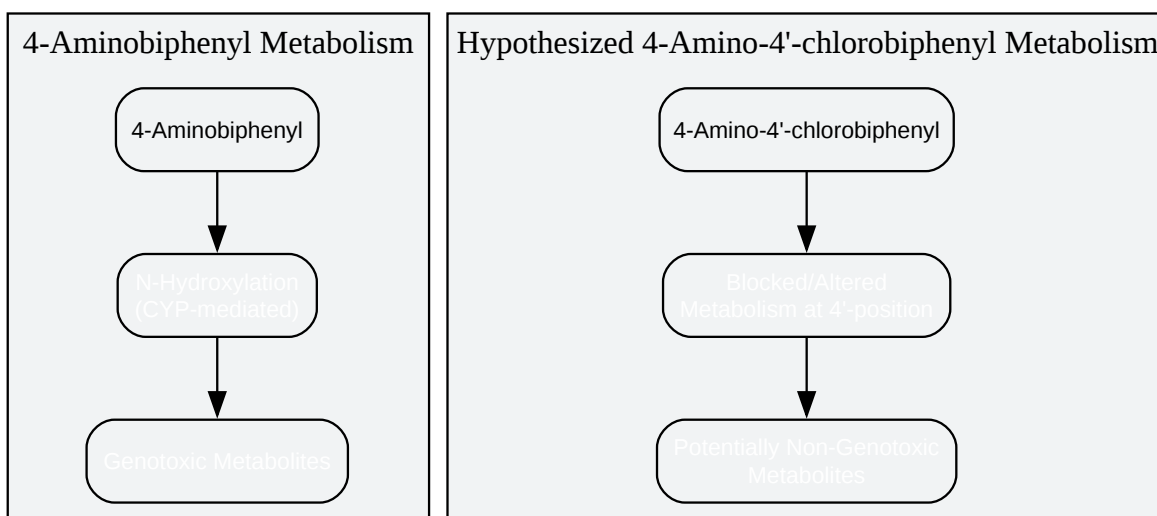
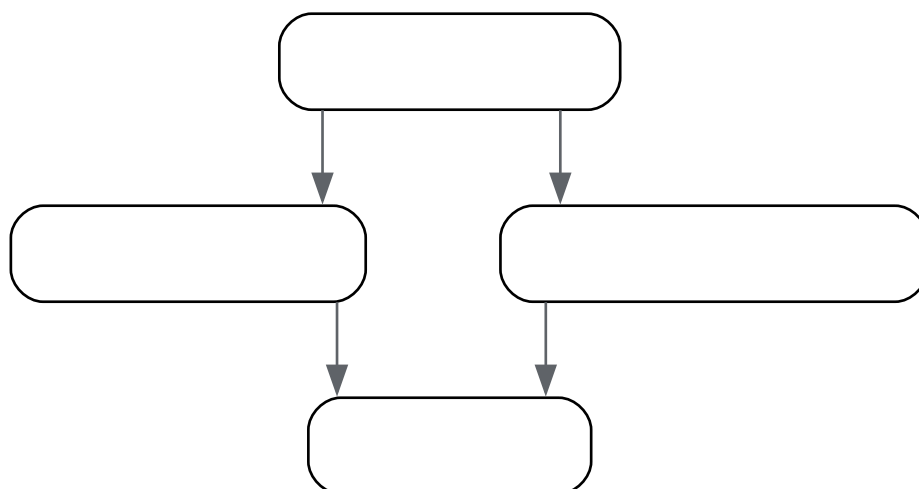
Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the recommended primary route, other modern synthetic methods can also be employed:

- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful tool for forming C-N bonds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) In a reverse approach to the Suzuki coupling, this would involve the reaction of 4-bromo-4'-chlorobiphenyl with an ammonia equivalent. The development of specialized ligands has greatly expanded the scope of this reaction.[\[12\]](#)[\[13\]](#)
- Ullmann Condensation: A more classical approach, the Ullmann condensation uses a copper catalyst to couple an aryl halide with an amine.[\[14\]](#)[\[15\]](#) While it often requires harsher conditions than palladium-catalyzed methods, it can be a viable alternative.[\[14\]](#)

Diagram: Synthetic Workflow for **4-Amino-4'-chlorobiphenyl**





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